molecular formula C16H11ClF2O B2471387 [2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone CAS No. 338415-54-6

[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone

Cat. No.: B2471387
CAS No.: 338415-54-6
M. Wt: 292.71
InChI Key: KCEDZFPKAQTTQM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone: is an organic compound with the molecular formula C16H11ClF2O It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, with chloro and fluoro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions. For instance, the phenyl ring can be selectively chlorinated and fluorinated using appropriate halogenating agents.

    Coupling Reactions: The final step involves coupling the cyclopropyl group with the methanone moiety. This can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropyl group is treated with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.

    Catalyst Optimization: The choice of catalysts and reaction conditions is crucial for maximizing the yield and purity of the final product.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are used to obtain high-purity 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its structure, the compound can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone
  • 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone
  • 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone

Uniqueness

  • Structural Features : The presence of both chloro and fluoro substituents on the phenyl rings imparts unique chemical properties to 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of cyclopropyl and methanone groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2O/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20)9-4-6-10(18)7-5-9/h1-7,11-12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEDZFPKAQTTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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